3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol
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Overview
Description
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
Similar compounds have been employed in the preparation of pan-genotypic hcv ns5b polymerase inhibitors .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the function of the target proteins .
Biochemical Pathways
Similar compounds have been shown to inhibit the hcv ns5b polymerase, which is crucial for the replication of the hepatitis c virus .
Result of Action
Similar compounds have been shown to exhibit anti-viral activities, particularly against the hepatitis c virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions. For example, the reaction of an amidoxime with an isatoic anhydride in a NaOH-DMSO medium at ambient temperature can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: Electrophilic substitution reactions can occur at the phenol group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the outcome and yield of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a wide range of alkylated or acylated derivatives.
Scientific Research Applications
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
1,3,4-Oxadiazoles: These compounds have a different arrangement of nitrogen atoms in the ring and can exhibit distinct chemical and biological properties.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds have an aniline group attached to the oxadiazole ring and are used in various medicinal and industrial applications.
Uniqueness
3-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]phenol is unique due to the presence of the phenol group, which can significantly influence its chemical reactivity and potential applications. The combination of the oxadiazole ring and the phenol group provides a versatile scaffold for the development of new compounds with diverse biological and industrial applications.
Properties
IUPAC Name |
3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(2)10-12-11(15-13-10)8-4-3-5-9(14)6-8/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHZMMNRISLGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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